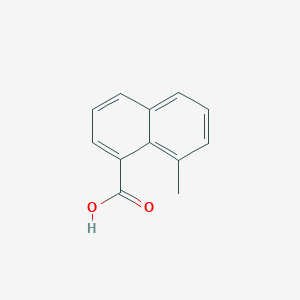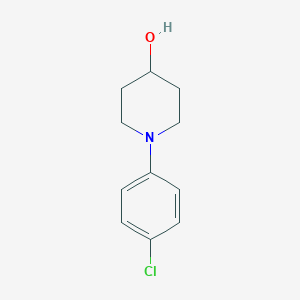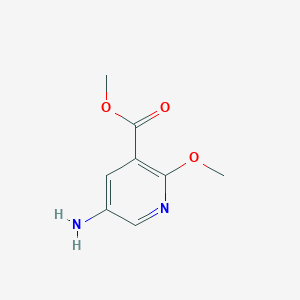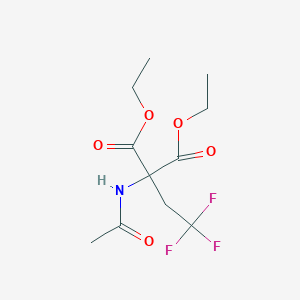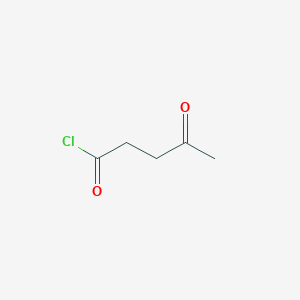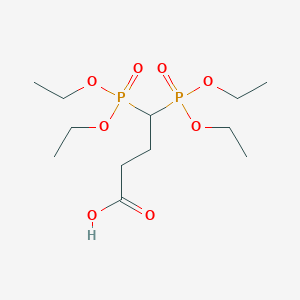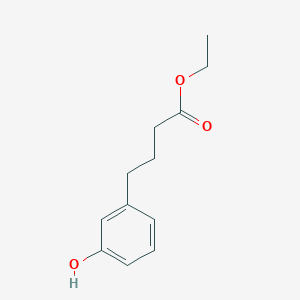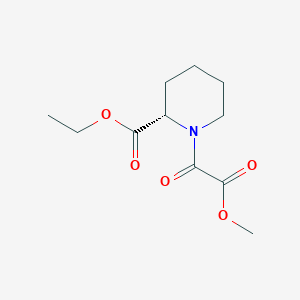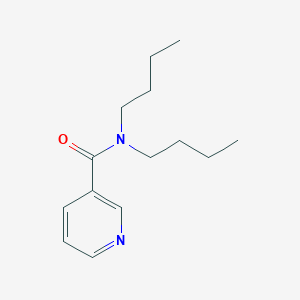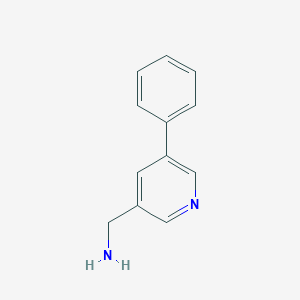
(5-Phenylpyridin-3-yl)methanamine
説明
“(5-Phenylpyridin-3-yl)methanamine” is a chemical compound with the molecular formula C12H12N2 . It is also known as 5PP3M. The compound is typically in solid form .
Molecular Structure Analysis
The InChI code for “(5-Phenylpyridin-3-yl)methanamine” is 1S/C12H12N2.2ClH/c13-7-10-6-12 (9-14-8-10)11-4-2-1-3-5-11;;/h1-6,8-9H,7,13H2;2*1H . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“(5-Phenylpyridin-3-yl)methanamine” has a molecular weight of 184.24 g/mol. The compound is typically in solid form . More detailed physical and chemical properties were not found in the retrieved data.科学的研究の応用
Synthesis and Biological Evaluation
- A study synthesized a derivative of (5-Phenylpyridin-3-yl)methanamine and evaluated its antibacterial and antifungal activities, finding acceptable results (B. G. Rao, A. Prasad, & P. Rao, 2013).
Antidepressant-Like Activity
- Novel derivatives of (5-Phenylpyridin-3-yl)methanamine were designed as biased agonists of serotonin 5-HT1A receptors, exhibiting potent antidepressant-like activity in preliminary in vivo studies (J. Sniecikowska et al., 2019).
Pharmaceutical Applications
- A compound related to (5-Phenylpyridin-3-yl)methanamine, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, was identified as a potential treatment for bone disorders, targeting the Wnt beta-catenin cellular messaging system (J. Pelletier et al., 2009).
Catalytic Applications
- Derivatives of (5-Phenylpyridin-3-yl)methanamine were used to synthesize ruthenium(II) complexes, which showed excellent performance in transfer hydrogenation reactions (Ş. Karabuğa et al., 2015).
Antimicrobial Activity
- Certain derivatives of (5-Phenylpyridin-3-yl)methanamine exhibited variable degrees of antibacterial and antifungal activities (D. Visagaperumal et al., 2010).
Photocytotoxic Properties
- Iron(III) complexes involving derivatives of (5-Phenylpyridin-3-yl)methanamine displayed unprecedented photocytotoxicity in red light, offering potential applications in cellular imaging and cancer therapy (Uttara Basu et al., 2014).
Selective Antitumor Activity
- A series of (5-phenylpyridin-3-yl)methanamine derivatives were synthesized and shown to inhibit the proliferation of various tumor cells effectively (Qiangsheng Zhang et al., 2022).
特性
IUPAC Name |
(5-phenylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-7-10-6-12(9-14-8-10)11-4-2-1-3-5-11/h1-6,8-9H,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZDYYSMCSCHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597875 | |
| Record name | 1-(5-Phenylpyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103921-71-7 | |
| Record name | 1-(5-Phenylpyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the (5-phenylpyridin-3-yl)methanamine scaffold achieve selectivity for PRMT6 over other PRMT family members, particularly given the high homology within this enzyme family?
A: The selectivity of (5-phenylpyridin-3-yl)methanamine derivatives for PRMT6 stems from their ability to form a crucial hydrogen bond with the Glu49 residue within the PRMT6 binding site. [] This Glu49 residue is unique to PRMT6 and is not present in other PRMT family members like PRMT1, PRMT3, PRMT4, PRMT5, PRMT7, or PRMT8. By establishing this specific interaction, the (5-phenylpyridin-3-yl)methanamine derivatives achieve a significant increase in binding affinity for PRMT6 compared to other PRMTs, resulting in higher selectivity. Compound a25, a notable example from this series, exhibits over 25-fold selectivity for PRMT6 over PRMT1/8 and over 50-fold selectivity over PRMT3/4/5/7. [] This selective inhibition of PRMT6 makes these compounds particularly promising for targeted cancer therapy, as they can potentially disrupt PRMT6-dependent cellular processes in cancer cells while minimizing off-target effects on other PRMTs.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



